Anecortave -

Anecortave

Catalog Number: EVT-1548203
CAS Number:
Molecular Formula: C21H28O4
Molecular Weight: 344.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Anecortave is a synthetic compound primarily recognized for its role as an angiogenesis inhibitor, particularly in the treatment of the exudative (wet) form of age-related macular degeneration. This condition is a leading cause of blindness in the Western world, affecting millions. Anecortave acetate, its marketed form, is administered via a posterior juxtascleral depot, allowing for prolonged therapeutic effects with less frequent dosing compared to other treatments. Notably, anecortave acetate does not exhibit glucocorticoid activity, distinguishing it from similar corticosteroids like hydrocortisone acetate .

Source and Classification

Anecortave was developed from cortisol through specific structural modifications that eliminate its glucocorticoid and mineralocorticoid activities. The compound belongs to a class of drugs known as cortisenes, which were identified for their antiangiogenic properties in the mid-1980s. Anecortave is classified as an antiangiogenic agent and is under investigation for various ocular conditions beyond age-related macular degeneration, including potential applications in ocular hypertension related to steroid injections .

Chemical Reactions Analysis

Reactions and Technical Details

Anecortave acetate’s primary chemical interactions involve its role as an antiangiogenic agent. It acts by inhibiting proteases necessary for vascular endothelial cell migration, thereby disrupting the angiogenic cascade. This inhibition leads to reduced expression of proangiogenic factors such as vascular endothelial growth factor (VEGF) and insulin-like growth factor (IGF-1) in experimental models .

In vitro studies have shown that anecortave acetate effectively reduces VEGF mRNA transcription and protein levels, which are critical in promoting neovascularization .

Mechanism of Action

Process and Data

The mechanism of action for anecortave acetate involves multiple steps:

  1. Inhibition of Angiogenesis: By blocking the proteolytic enzymes required for endothelial cell migration, anecortave prevents new blood vessel formation.
  2. Reduction of Growth Factors: It decreases levels of VEGF and IGF-1, which are pivotal in angiogenesis.
  3. Clinical Efficacy: Clinical trials have demonstrated that patients receiving anecortave acetate have a significantly higher chance of maintaining vision compared to those receiving placebo treatments .

This multifaceted approach makes anecortave a promising candidate for treating various ocular diseases characterized by unwanted angiogenesis.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Anecortave acetate exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a sterile suspension for injection.
  • Solubility: Soluble in organic solvents but not in water, which is common for steroid derivatives.
  • Stability: Stable under recommended storage conditions but sensitive to light.

These properties influence its formulation and delivery methods, impacting patient compliance due to less frequent dosing requirements .

Applications

Scientific Uses

Anecortave acetate has been primarily investigated for:

  • Treatment of Exudative Age-Related Macular Degeneration: Demonstrated efficacy in maintaining vision over prolonged periods compared to standard therapies.
  • Potential Use in Ocular Hypertension: Evaluated for its ability to lower intraocular pressure in patients with steroid-induced ocular hypertension.

While development for certain applications has ceased, ongoing research continues to explore its broader therapeutic potential within ophthalmology .

Chemical and Pharmacological Profile of Anecortave

Structural Derivation and Cortisene Classification

Anecortave acetate (chemical name: δ⁹⁽¹¹⁾-11-deoxycortisol 21-acetate) is a structurally modified steroid derivative classified within the novel cortisene category. This class comprises synthetic corticosteroids engineered to lack conventional glucocorticoid or mineralocorticoid activities while retaining antiangiogenic properties [1] [5] [6]. The compound originates from cortisol (hydrocortisone), with three critical modifications:

  • Removal of 11β-hydroxyl group: Eliminates glucocorticoid receptor binding, abolishing anti-inflammatory and metabolic effects [1] [9].
  • Introduction of 9,11-double bond: Creates an unsaturated B-ring, altering molecular rigidity [1] [5].
  • Acetylation at C21: Enhances lipophilicity and modulates tissue penetration [1] [6].

The resulting molecular formula is C₂₃H₃₀O₅ (molecular weight: 386.48 g/mol) for anecortave acetate, and C₂₁H₂₈O₄ (344.45 g/mol) for the deacetylated active metabolite anecortave desacetate [1] [8]. Cortisene designation specifically highlights the retention of steroidal backbone features coupled with ablation of classical endocrine functions [6].

Table 1: Structural Comparison of Anecortave Acetate and Cortisol

Structural FeatureCortisolAnecortave AcetateFunctional Consequence
C11 substituent11β-hydroxylΔ9(11) double bondAbolishes glucocorticoid receptor binding
C21 substituentHydroxylAcetateEnhanced lipophilicity and depot stability
Glucocorticoid activityYesNoEliminates metabolic side effects
Mineralocorticoid activityModerateNoPrevents fluid retention

Modifications to Glucocorticoid Scaffold for Angiostatic Properties

The deliberate molecular edits to the glucocorticoid scaffold convert anecortave into a potent angiogenesis inhibitor via mechanisms distinct from receptor-mediated pathways [1] [6]:

Key Mechanistic Attributes:

  • Extracellular Protease Suppression: Downregulates expression of urokinase plasminogen activator and matrix metalloproteinases (MMPs), disrupting endothelial cell migration and basement membrane remodeling essential for new vessel formation [1] [6].
  • Growth Factor Pathway Inhibition: Blocks vascular endothelial growth factor (VEGF)-stimulated endothelial proliferation independently of VEGF receptor binding, acting downstream of angiogenic stimuli [1] [6].
  • Transcriptional Reprogramming: Upregulates plasminogen activator inhibitor-1 (PAI-1), counteracting proteolytic cascades [6].

Unlike glucocorticoids, these effects occur without transactivation or transrepression of glucocorticoid-responsive genes. Experimental evidence confirms no inhibition of interleukin-1β in LPS-stimulated immune cells—a hallmark glucocorticoid effect—validating receptor independence [6].

Structure-Activity Relationships:

  • 11β-Dehydroxylation: Critical for eliminating glucocorticoid effects while preserving angiostasis [5] [9].
  • C21 Acetate: Optimizes tissue residence time and bioavailability when administered as a juxtascleral depot [6].
  • Δ9(11) Bond: Contributes to three-dimensional conformational changes enabling novel protein interactions [1].

Physicochemical Properties and Stability

Anecortave acetate exhibits properties favoring localized, sustained delivery but presents formulation challenges:

Core Physicochemical Parameters:

  • Solubility: Sparingly soluble in aqueous media, necessitating suspension formulations for depot administration [6] [10].
  • Solid-State Stability: As a crystalline solid, stability is influenced by polymorphic form, though specific data remains limited in public literature [4].
  • Degradation Pathways: Labile ester bond at C21 poses hydrolysis risks, potentially generating free alcohols (e.g., anecortave desacetate) under physiological conditions [1] [8].

Table 2: Physicochemical Profile of Anecortave Acetate

ParameterCharacteristicsFunctional Implications
Molecular Weight386.48 g/molTypical for small-molecule therapeutics
FormulaC₂₃H₃₀O₅Confirmed via mass spectrometry [1]
Aqueous SolubilityLow (undisclosed exact value)Requires suspension formulations
Protein BindingNot characterizedUnclear systemic distribution profile
Degradation SensitivityEster hydrolysis at C21Potential in vivo conversion to desacetate

Stability Considerations:

  • Thermal Stability: Maintains integrity under standard storage temperatures, but rigorous polymorph screening is advised due to potential crystal form transitions affecting dissolution [4].
  • Solution Stability: Limited data exists; suspension-based delivery circumvents aqueous instability [6] [10].
  • Metabolic Vulnerability: Esterase-mediated hydrolysis likely occurs in vivo, yielding active anecortave desacetate (C₂₁H₂₈O₄) [8].

These properties directly informed the development of its posterior juxtascleral depot suspension, leveraging low solubility for sustained release over 6 months [6] [10].

Properties

Product Name

Anecortave

IUPAC Name

17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C21H28O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h6,11,15,17,22,25H,3-5,7-10,12H2,1-2H3

InChI Key

BCFCRXOJOFDUMZ-UHFFFAOYSA-N

Synonyms

17,21-dihydroxypregna-4,9(11)-diene-3,20-dione
AL 4940
AL-4940
Anecortave

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4(C(=O)CO)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.